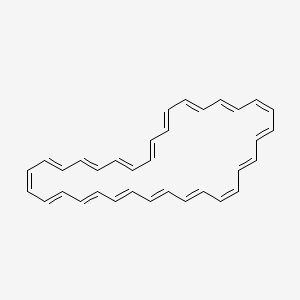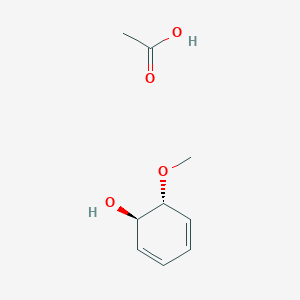![molecular formula C23H21Br3 B14638091 1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene] CAS No. 56620-94-1](/img/structure/B14638091.png)
1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Tris[4-(bromomethyl)phenyl]ethane: is an organic compound with the molecular formula C23H21Br3 It is a brominated derivative of triphenylethane, characterized by three bromomethyl groups attached to the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane can be synthesized through a multi-step process. One common method involves the bromination of 1,1,1-tris(4-methylphenyl)ethane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The bromination process replaces the methyl groups with bromomethyl groups, resulting in the formation of 1,1,1-Tris[4-(bromomethyl)phenyl]ethane .
Industrial Production Methods: While specific industrial production methods for 1,1,1-Tris[4-(bromomethyl)phenyl]ethane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst, forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate.
Major Products:
Nucleophilic Substitution: Products include azides, thioethers, and ethers, depending on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
科学的研究の応用
1,1,1-Tris[4-(bromomethyl)phenyl]ethane has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as flame retardancy and thermal stability.
Biological Studies: It can be employed in the design of biologically active molecules and probes for studying biochemical pathways.
Industrial Applications: The compound’s brominated structure makes it useful in the development of flame retardants and other specialty chemicals.
作用機序
The mechanism of action of 1,1,1-Tris[4-(bromomethyl)phenyl]ethane primarily involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination steps to form new carbon-carbon bonds .
類似化合物との比較
1,3,5-Tris(4-bromophenyl)benzene: This compound has a similar brominated aromatic structure but differs in the arrangement of the bromine atoms on the benzene ring.
1,1,1-Tris[4-(chloromethyl)phenyl]ethane: This compound is similar but contains chloromethyl groups instead of bromomethyl groups.
Uniqueness: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane is unique due to its specific bromomethyl substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of bromine atoms enhances its electrophilicity, making it a valuable intermediate in various chemical transformations .
特性
CAS番号 |
56620-94-1 |
|---|---|
分子式 |
C23H21Br3 |
分子量 |
537.1 g/mol |
IUPAC名 |
1-[1,1-bis[4-(bromomethyl)phenyl]ethyl]-4-(bromomethyl)benzene |
InChI |
InChI=1S/C23H21Br3/c1-23(20-8-2-17(14-24)3-9-20,21-10-4-18(15-25)5-11-21)22-12-6-19(16-26)7-13-22/h2-13H,14-16H2,1H3 |
InChIキー |
CRGFHSDXDCPUJL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)CBr)(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


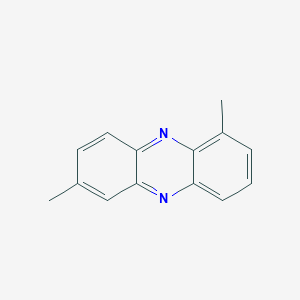
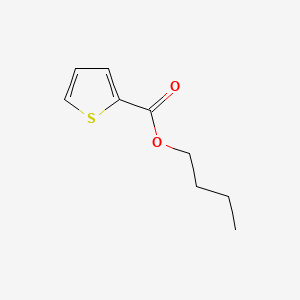
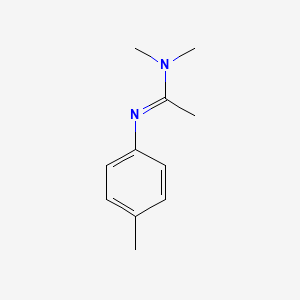
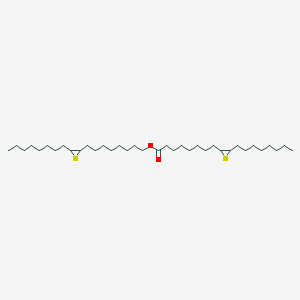
![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
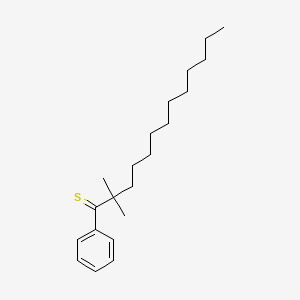

![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
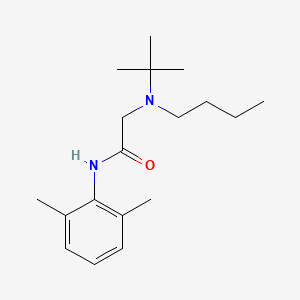
![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)
